![molecular formula C26H26N4O3S B2645813 1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-N-phenethyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide CAS No. 1021075-00-2](/img/structure/B2645813.png)

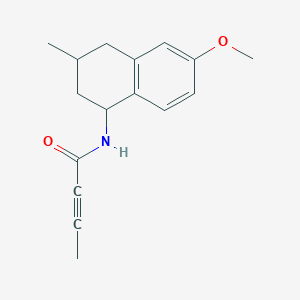

1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-N-phenethyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

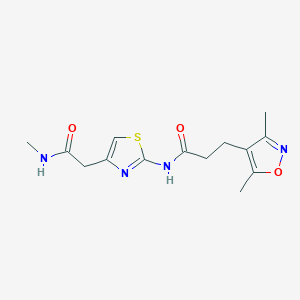

This compound is part of a series of N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide ethers. These have been identified as G protein-gated inwardly-rectifying potassium (GIRK) channel activators .

Synthesis Analysis

The synthesis of this compound involves the use of a new ether-based scaffold paired with a novel sulfone-based head group . More detailed information about the synthesis process would be available in the referenced paper .Molecular Structure Analysis

The molecular structure of this compound is complex, involving a combination of several functional groups including a dioxidotetrahydrothiophen, a pyrazolo[3,4-b]pyridine, and a carboxamide .Aplicaciones Científicas De Investigación

G Protein-Gated Inwardly-Rectifying Potassium (GIRK) Channel Activation

The compound has been investigated as a novel activator of GIRK channels. These channels play a crucial role in modulating cellular excitability and are involved in various physiological processes. Specifically, GIRK1/2 channels are widely expressed in the brain and peripheral tissues. The compound’s ability to activate GIRK1/2 channels makes it relevant for potential therapeutic applications in areas such as pain perception, epilepsy, reward/addiction, and anxiety .

Mechanism of Action::Metabolic Stability Assessment

Researchers have evaluated the compound’s metabolic stability, comparing it to prototypical urea-based compounds. Improved metabolic stability is essential for drug candidates to ensure prolonged efficacy and reduced toxicity.

Findings::Mecanismo De Acción

Direcciones Futuras

The future directions for this compound could involve further optimization of the scaffold and head group to improve potency and selectivity as a GIRK1/2 activator . Additionally, further studies could be conducted to evaluate the compound’s potential therapeutic applications, given its role as a GIRK channel activator .

Propiedades

IUPAC Name |

1-(1,1-dioxothiolan-3-yl)-3-methyl-6-phenyl-N-(2-phenylethyl)pyrazolo[3,4-b]pyridine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H26N4O3S/c1-18-24-22(26(31)27-14-12-19-8-4-2-5-9-19)16-23(20-10-6-3-7-11-20)28-25(24)30(29-18)21-13-15-34(32,33)17-21/h2-11,16,21H,12-15,17H2,1H3,(H,27,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHKWKOCNMABZBQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C2=C1C(=CC(=N2)C3=CC=CC=C3)C(=O)NCCC4=CC=CC=C4)C5CCS(=O)(=O)C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H26N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

474.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-N-phenethyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 5-[4-(chloromethyl)phenyl]-1,3-oxazole-4-carboxylate](/img/structure/B2645735.png)

![[4-(5-Chloro-3-fluoropyridin-2-yl)morpholin-2-yl]-thiomorpholin-4-ylmethanone](/img/structure/B2645738.png)

![N-(2-((6-chlorobenzo[d]thiazol-2-yl)amino)benzo[d]thiazol-6-yl)acetamide](/img/structure/B2645745.png)

![N-(2-{4-[2-(4-ethylphenoxy)ethanesulfonamido]phenoxy}ethyl)acetamide](/img/structure/B2645747.png)